2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one
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Overview
Description
2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a pyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reactions: The benzimidazole and piperidine intermediates are then coupled using suitable linkers and reagents to form the desired compound.
Final Cyclization: The final step involves the cyclization to form the pyranone ring, which can be achieved under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. The benzimidazole moiety is known for its biological activity, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The combination of benzimidazole and piperidine rings suggests it may have activity against various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-{2-[2-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one: Lacks the methyl group on the benzimidazole ring.
2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-thione: Contains a thione group instead of a carbonyl group.
Uniqueness
The presence of both benzimidazole and piperidine rings in 2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one makes it unique. This combination may confer enhanced biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-methyl-5-[2-[2-(1-methylbenzimidazol-2-yl)piperidin-1-yl]-2-oxoethoxy]pyran-4-one |
InChI |
InChI=1S/C21H23N3O4/c1-14-11-18(25)19(12-27-14)28-13-20(26)24-10-6-5-9-17(24)21-22-15-7-3-4-8-16(15)23(21)2/h3-4,7-8,11-12,17H,5-6,9-10,13H2,1-2H3 |
InChI Key |
FGBHXIMIJRTVPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CO1)OCC(=O)N2CCCCC2C3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
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